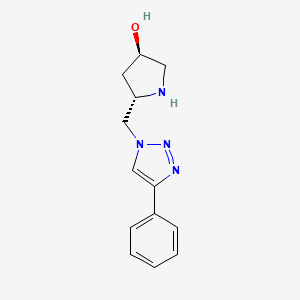

(3R,5S)-5-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-3-ol

Description

Properties

CAS No. |

918313-47-0 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(3R,5S)-5-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C13H16N4O/c18-12-6-11(14-7-12)8-17-9-13(15-16-17)10-4-2-1-3-5-10/h1-5,9,11-12,14,18H,6-8H2/t11-,12+/m0/s1 |

InChI Key |

WTGNUMGCJUTLEJ-NWDGAFQWSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CN2C=C(N=N2)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(CNC1CN2C=C(N=N2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biological Activity

(3R,5S)-5-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a triazole moiety. Its chemical formula is , and it has been studied for various biological activities such as anti-cancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance:

- Mechanism of Action : Triazole compounds often disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is crucial for the development of new anticancer agents targeting specific signaling pathways involved in cell proliferation and apoptosis .

- Case Study : A related compound, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), demonstrated potent antiproliferative effects against prostate cancer cell lines. It induced G2/M phase arrest and activated c-Jun N-terminal kinase (JNK) pathways, which are critical for apoptosis .

Antimicrobial Activity

Triazole derivatives have also shown promise in antimicrobial applications:

- Activity Against Pathogens : Studies have reported that compounds similar to this compound possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Data Table: Biological Activities of Related Compounds

In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was evaluated using standard assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.

In Vivo Studies

Preliminary in vivo studies indicated that this compound could reduce tumor growth in xenograft models. It was administered at varying doses to evaluate its efficacy and toxicity profile. The results suggested a favorable therapeutic index.

Comparison with Similar Compounds

Key Observations :

- Triazole vs.

- Fluorinated Groups : Bis(trifluoromethyl)phenyl substituents () increase lipophilicity and metabolic stability but may reduce aqueous solubility.

- Synthetic Efficiency : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation (as in ) offers higher yields (>95%) compared to traditional methods like Grignard reactions (60% in ).

Pharmacological and Physicochemical Properties

Bioactivity :

- Antiproliferative Activity : Compound 5b () demonstrated aromatase inhibition (IC₅₀ = 0.87 µM) and apoptosis induction in breast cancer cells, attributed to the 1,2,4-triazole-3-thione moiety’s metal-binding capacity.

- CNS Potential: The imidazole group in suggests blood-brain barrier penetration, relevant for neurological targets.

- Stability: Fluorinated analogs () may exhibit superior gastric stability compared to non-fluorinated triazoles, which degrade in acidic media (e.g., compounds 1a/1b in ).

Physicochemical Metrics :

- Lipophilicity : The phenyl-triazole group in the target compound enhances logP compared to oxadiazole derivatives.

- Hydrogen Bonding: The pyrrolidin-3-ol core provides hydrogen-bond donors/acceptors, critical for target engagement.

Stability and Degradation

- Acidic Degradation: Non-fluorinated triazole-linked compounds (e.g., 1a/1b in ) degrade in simulated gastric fluid, whereas fluorinated analogs () and the target compound’s phenyl group may confer resistance to hydrolysis.

Preparation Methods

Stereoselective Pyrrolidine Ring Construction

- The pyrrolidine ring with hydroxyl substitution at C-3 and a substituent at C-5 can be synthesized via enantioselective organocatalytic methods or chiral pool synthesis starting from amino acids or chiral precursors.

- One approach involves pyrrolidine catalytic enamine-azide [3+2] cycloaddition reactions of aryl azides with β-keto sulfones or related substrates, which can provide access to pyrrolidine derivatives with controlled stereochemistry.

- Alternatively, chiral auxiliaries or catalysts such as L-proline or pyrrolidine derivatives can be used to induce stereoselectivity during ring formation or functional group transformations.

Hydroxyl Group Introduction

- The hydroxyl group at the 3-position is typically introduced by regioselective oxidation or by using hydroxy-substituted starting materials .

- For example, selective reduction or hydroboration-oxidation of unsaturated precursors can yield the desired 3-hydroxypyrrolidine intermediate.

Formation of the 1,2,3-Triazole Moiety

Azide-Alkyne Cycloaddition ("Click Chemistry")

- The 1,2,3-triazole ring is most commonly formed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a highly regioselective and efficient method to generate 1,4-disubstituted 1,2,3-triazoles.

- In this context, the pyrrolidin-3-ol bearing a propargyl (alkyne) substituent at C-5 can be reacted with phenyl azide to yield the target triazole-substituted pyrrolidine.

- This method is favored due to mild reaction conditions, high yields, and tolerance of various functional groups.

Alternative Triazole Synthesis Methods

- Other methods include Zn(OAc)2-mediated regiospecific synthesis of propargyl-functionalized triazoles from ketones and propargyl amine, which can be adapted to pyrrolidine derivatives.

- Organocatalytic approaches using pyrrolidine catalysts have also been reported for the synthesis of sulfonyl triazoles and related compounds, which may be modified for the target compound.

Representative Preparation Procedure (Literature-Inspired)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Chiral precursor (e.g., L-proline derivative), β-keto sulfone | Enamine formation and stereoselective cycloaddition with aryl azide | Formation of pyrrolidine ring with defined stereochemistry |

| 2 | Selective oxidation or hydroboration-oxidation | Introduction of hydroxyl group at C-3 | Pyrrolidin-3-ol intermediate |

| 3 | Propargylation at C-5 (e.g., via alkylation with propargyl bromide) | Installation of alkyne functionality | Propargyl-substituted pyrrolidin-3-ol |

| 4 | Copper(I)-catalyzed azide-alkyne cycloaddition with phenyl azide | Formation of 1,2,3-triazole ring | Target compound this compound |

Detailed Research Findings and Notes

- The regioselectivity and stereoselectivity of the triazole formation are critical; CuAAC reliably produces 1,4-disubstituted triazoles, consistent with the 4-phenyl substitution pattern on the triazole ring in the target compound.

- The pyrrolidine ring stereochemistry (3R,5S) can be controlled by the choice of chiral catalysts or starting materials, as demonstrated in organocatalytic enamine-azide cycloadditions.

- The hydroxyl group at C-3 is stable under CuAAC conditions, allowing for late-stage functionalization.

- Patent literature on related triazole-containing pyrrolidine derivatives emphasizes the use of mild solvents (e.g., DMSO, DMF) and catalytic amounts of copper(I) salts for efficient cycloaddition.

- Alternative synthetic routes may involve diazo transfer reactions or organocatalytic transformations to access triazole intermediates, but CuAAC remains the most practical and widely used method.

Summary Table of Preparation Methods

Q & A

Q. Basic

- Column Chromatography : Use gradients of ethyl acetate/hexane (1:4 to 1:1) to separate intermediates and byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to enhance crystal lattice formation and remove impurities .

- Vacuum Distillation : For volatile byproducts, apply reduced pressure during intermediate steps to improve yield .

How should researchers design experiments to assess the compound’s bioactivity against cancer cells?

Q. Advanced

- In Vitro Assays :

- Use cancer cell lines (e.g., HeLa, MCF-7) and measure IC50 values via MTT assays. Include positive controls (e.g., doxorubicin) .

- Evaluate selectivity by comparing toxicity in non-cancerous cells (e.g., HEK-293).

- Molecular Docking : Predict binding interactions with targets like tubulin or kinases using software (AutoDock Vina) and validate via mutagenesis studies .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

- Variable Analysis :

- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. Use randomized block designs for in vivo studies .

- Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to identify confounding factors (e.g., solvent residues, pH effects) .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced

- ADME Prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration. Modify substituents (e.g., fluorophenyl groups) to enhance solubility .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) to predict metabolic hotspots. Introduce deuterium at labile positions to prolong half-life .

- Toxicity Profiling : Apply QSAR models to assess hepatotoxicity and mutagenicity. Replace reactive groups (e.g., nitro) with bioisosteres .

What experimental designs validate the compound’s mechanism of action in disease models?

Q. Advanced

- Target Engagement Assays :

- In Vivo Models :

- Use xenograft mice with human tumors. Administer the compound intravenously (5–20 mg/kg) and monitor tumor volume weekly .

- Include pharmacokinetic sampling (plasma/tissue) to correlate exposure with efficacy .

How to address low yields in the final coupling step of the synthesis?

Q. Advanced

- Reaction Optimization :

- Screen catalysts (e.g., Pd(PPh3)4 vs. CuI) and solvents (DMF vs. THF) to improve efficiency .

- Use microwave-assisted synthesis to reduce reaction time and enhance yield .

- Byproduct Analysis :

What analytical techniques confirm the compound’s structural and stereochemical integrity?

Q. Basic

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions and absence of impurities .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/water) .

- Chiral HPLC : Compare retention times with enantiomeric standards to confirm enantiopurity (>99% ee) .

How to link the compound’s design to pharmacological theories or frameworks?

Q. Advanced

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., triazole vs. isoxazole) on bioactivity using Free-Wilson or Topliss approaches .

- Theoretical Frameworks : Align with kinase inhibition hypotheses (e.g., ATP-binding pocket targeting) or tubulin polymerization modulation .

- Crystallographic Insights : Use solved protein-ligand structures (e.g., PDB entries) to rationalize binding modes and guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.